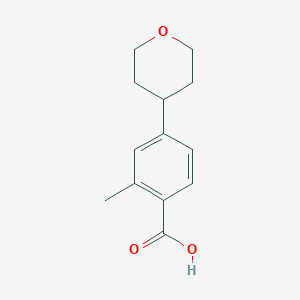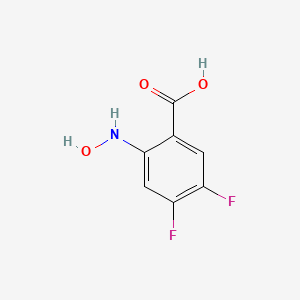![molecular formula C23H35N3O5 B14773864 Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)
Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butyl chloroformate to form a tert-butyl carbamate.
Formation of the piperidine ring: The protected amine is then reacted with a suitable piperidine derivative to form the piperidine ring.
Introduction of the side chain: The side chain containing the phenylmethoxycarbonylamino group is introduced through a series of coupling reactions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable intermediate in large-scale synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate apart from similar compounds is its specific structural configuration, which allows for unique interactions with biological targets. This makes it particularly valuable in the development of targeted therapies and complex organic syntheses.
Properties
IUPAC Name |
tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O5/c1-16(2)19(25-21(28)30-15-17-9-7-6-8-10-17)20(27)24-18-11-13-26(14-12-18)22(29)31-23(3,4)5/h6-10,16,18-19H,11-15H2,1-5H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVYLUYGNOFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
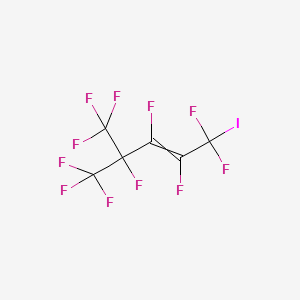
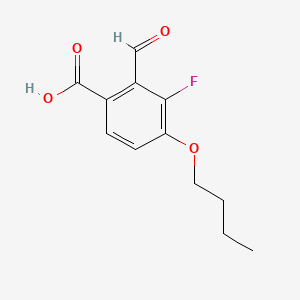

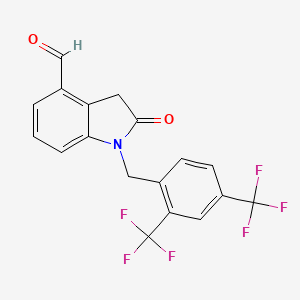
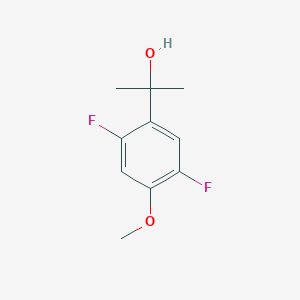

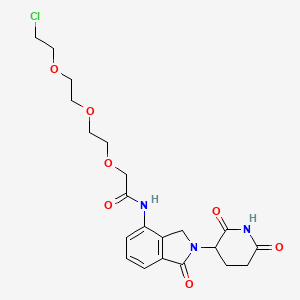

![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
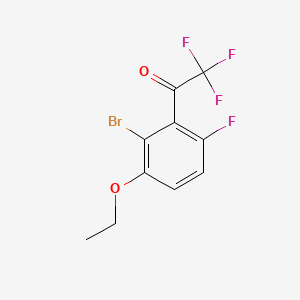
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
